- Development of a novel electrochemical carboxylation system using a microreactorRSC Advances, 2015, 5(119), 98721-98723,
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

942-54-1 structure
Nome do Produto:2-(4-Methoxyphenyl)propanoic acid
2-(4-Methoxyphenyl)propanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- Inchi: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- Chave InChI: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- SMILES: O=C(C(C)C1C=CC(OC)=CC=1)O
Propriedades Computadas
- Massa Exacta: 180.079
- Massa monoisotópica: 180.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 171
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 46.5
- XLogP3: 1.9
Propriedades Experimentais
- Densidade: 1.139
- Ponto de ebulição: 309.4°C at 760 mmHg
- Ponto de Flash: 121.5°C
- Índice de Refracção: 1.527
2-(4-Methoxyphenyl)propanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72276-5.0g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 5.0g |
$512.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
Enamine | EN300-72276-0.5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 0.5g |
$100.0 | 2025-03-21 | |
Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 | |
Alichem | A019114376-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$412.34 | 2023-08-31 | |
Alichem | A019114376-5g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1226.40 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 250mg |
¥808.92 | 2022-01-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-250MG |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250MG |
¥ 415.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-5G |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
¥ 7,464.00 | 2023-03-31 | |
Chemenu | CM126442-250mg |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250mg |
$91 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dimethylformamide , Tetrabutylammonium tetrafluoroborate , Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C
Referência
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazineChemical Communications (Cambridge, 2012, 48(52), 6583-6585,
Método de produção 3
Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referência
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic AcidsChemCatChem, 2020, 12(17), 4262-4266,
Método de produção 4
Condições de reacção
1.1 Reagents: Chlorotrimethylsilane , Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ; 2 h, rt
Referência
- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl HalidesOrganic Letters, 2019, 21(24), 10033-10037,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referência
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formationJournal of the Chemical Society, 1986, (8), 1515-22,
Método de produção 6
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
Referência
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydrideTetrahedron Letters, 1986, 27(34), 3995-8,
Método de produção 7
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Referência
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
Método de produção 9
Condições de reacção
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
Referência
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acidsSynthesis, 2002, (7), 921-927,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
Referência
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 InhibitorsJournal of Medicinal Chemistry, 2005, 48(13), 4312-4331,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Referência
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cellsInternational Journal of Molecular Medicine, 2013, 31(3), 726-730,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
Referência
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
Referência
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
Método de produção 15
Condições de reacção
Referência
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketonesTetrahedron Letters, 1982, 23(13), 1385-6,
Método de produção 16
Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Referência
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2Organic Letters, 2016, 18(9), 2050-2053,
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Referência
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acidsSynthesis, 1996, (12), 1425-1427,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acidsJournal of the Korean Chemical Society, 2014, 58(6), 569-574,
Método de produção 19
Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acidsChemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6,
Método de produção 20
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 4-Methoxyphenylacetic acid
- ethyl 2-(4-methoxyphenyl)propanoate
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- 4-Methoxy-1-ethylbenzene
- p-Methoxystyrene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(4-methoxyphenyl)ethan-1-one
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid Literatura Relacionada
-
1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954
-
A. N. Nesmeyanov,R. Kh. Freidlina,L. I. Zakharkin Q. Rev. Chem. Soc. 1956 10 330
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid

Pureza:99%
Quantidade:5g
Preço ($):563.0